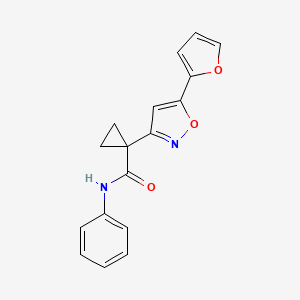

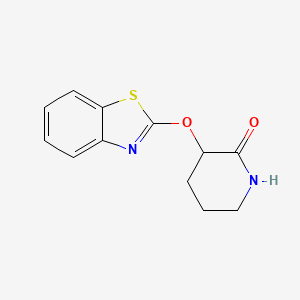

![molecular formula C17H18ClN3O4 B2553758 5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941964-45-0](/img/structure/B2553758.png)

5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a structurally complex molecule that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The compound features a furo[2,3-d]pyrimidine core, which is a fused bicyclic structure combining a furan ring and a pyrimidine ring. This core is further substituted with various functional groups, including a 4-chlorophenyl group, a methoxyethylamino group, and two methyl groups.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the synthesis of related pyrimidine derivatives often involves chlorination and aminization reactions, as seen in the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by their planar aromatic rings and the substituents attached to these rings. The geometrical parameters of such compounds are typically confirmed using X-ray diffraction (XRD) . The molecular conformation is influenced by the size and electronic effects of the substituents, which can lead to variations in bond angles and lengths compared to unsubstituted pyrimidines.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, including hydrogen bonding and halogen bonding, which are crucial for forming supramolecular structures . The reactivity of these compounds can be studied using molecular electrostatic potential (MEP) surface plots to identify potential electrophilic attack sites and Fukui functions to understand local reactivity properties . Additionally, the stability of these compounds can be assessed by investigating their degradation properties through autoxidation and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, which provide information on vibrational wavenumbers that are used to assign the experimentally obtained bands . The electronic properties can be analyzed through frontier molecular orbital theory, and the nonlinear optical properties can be assessed by calculating the first and second hyperpolarizability . The crystal structures of these compounds often reveal the presence of hydrogen bonding and π-π stacking interactions, which are important for the stability and packing of the molecules in the solid state .

Scientific Research Applications

Structural Analysis

The compound 5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has been structurally characterized through its crystal formation as a dimethylformamide solvate. The study revealed that the heterocyclic molecules of this compound contain a planar fused-ring system, which are interconnected by paired N-H...O hydrogen bonds forming centrosymmetric dimers. These dimers further link into chains through a single C-H.pi(arene) hydrogen bond, showcasing the compound's ability to participate in complex hydrogen bonding networks, which is crucial for its interactions in biological systems or catalytic processes (Low et al., 2004).

Synthetic Applications

The versatility of furo[2,3-d]pyrimidine derivatives, like the one , is further highlighted by their involvement in the synthesis of novel heterocyclic compounds. These compounds have been explored for their potential as anti-inflammatory and analgesic agents, indicating the broad applicability of furo[2,3-d]pyrimidine scaffolds in medicinal chemistry. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related structures have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting the potential of furo[2,3-d]pyrimidine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Chemical Reactions and Transformations

Ring Cleavage Reactions

The reactivity of furo[2,3-d]pyrimidine derivatives in ring cleavage reactions has been studied, showcasing their potential in generating diverse chemical structures. The reactions of similar 1,3-oxazine-2,4(3H)-dione derivatives with various amines under different conditions have yielded a range of products including pyrimidines, acetoacetamides, and urethanes. This demonstrates the compound's utility in synthetic chemistry for the generation of novel compounds through ring modification strategies (Kinoshita et al., 1989).

Novel Synthesis Methods

Additionally, innovative methods for synthesizing furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed, expanding the toolkit for chemists working with this scaffold. A novel method has been proposed for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from related precursors, showcasing the flexibility of this chemical framework in generating diverse and potentially bioactive heterocycles (Osyanin et al., 2014).

properties

IUPAC Name |

5-(4-chlorophenyl)-6-(2-methoxyethylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4/c1-20-15(22)13-12(10-4-6-11(18)7-5-10)14(19-8-9-24-3)25-16(13)21(2)17(20)23/h4-7,19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEVNXAAHIXLHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(O2)NCCOC)C3=CC=C(C=C3)Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)

![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)

![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)